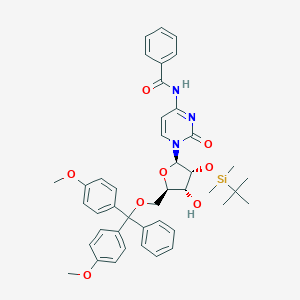

5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine

Vue d'ensemble

Description

Le 5'-O-DMT-2'-O-TBDMS-Bz-rC est un nucléoside modifié utilisé dans la synthèse de l'ADN ou de l'ARN. Ce composé est caractérisé par la présence de groupes protecteurs diméthoxytrityle (DMT) et tert-butyldiméthylsilyle (TBDMS), qui sont essentiels à sa stabilité et à sa fonctionnalité dans diverses applications biochimiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 5'-O-DMT-2'-O-TBDMS-Bz-rC implique plusieurs étapes, commençant par la protection des groupes hydroxyle sur la partie ribose. Le groupe 5'-hydroxyle est protégé par un groupe diméthoxytrityle (DMT), tandis que le groupe 2'-hydroxyle est protégé par un groupe tert-butyldiméthylsilyle (TBDMS). Le groupe benzoyle (Bz) est utilisé pour protéger le groupe amino sur la base cytosine .

Méthodes de production industrielle

En milieu industriel, la synthèse du 5'-O-DMT-2'-O-TBDMS-Bz-rC est généralement réalisée à l'aide de synthétiseurs automatisés. Ces machines permettent un contrôle précis des conditions réactionnelles, garantissant des rendements élevés et la pureté du produit final. Le processus implique l'ajout séquentiel de groupes protecteurs et l'utilisation de la chimie des phosphoramidites pour l'incorporation du nucléoside dans les oligonucléotides .

Analyse Des Réactions Chimiques

Types de réactions

Le 5'-O-DMT-2'-O-TBDMS-Bz-rC subit plusieurs types de réactions chimiques, notamment :

- **

Réactions de déprotection : Élimination des groupes DMT et TBDMS en milieu acide et basique, respectivement.

Réactions de couplage : Formation de liaisons phosphodiester pendant la synthèse des oligonucléotides.

Activité Biologique

5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine is a modified nucleoside that plays a significant role in nucleic acid chemistry, particularly in the synthesis of oligonucleotides. It is characterized by the presence of protective groups that enhance its stability and reactivity during chemical synthesis. The compound is utilized in various biological applications, including genetic research and therapeutic development.

Chemical Structure and Properties

The structural formula of this compound includes:

- 5'-O-DMT (Dimethoxytrityl) : A protective group that prevents premature reactions at the 5' hydroxyl.

- 2'-O-TBDMS (Tert-butyldimethylsilyl) : Protects the 2' hydroxyl group, crucial for maintaining the integrity of RNA during synthesis.

- N-Bz (Benzoyl) : A modification at the nitrogen position that enhances solubility and stability.

Biological Activity

The biological activity of this compound primarily stems from its role as an intermediate in oligonucleotide synthesis. This compound facilitates the construction of specific RNA sequences, which are essential for various biological functions.

The mechanism by which this compound exerts its effects involves:

- Incorporation into Oligonucleotides : The compound acts as a building block for RNA synthesis, allowing for precise control over the sequence and structure of the resulting nucleic acids.

- Gene Regulation : Once incorporated, these oligonucleotides can modulate gene expression through mechanisms such as RNA interference or antisense strategies.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Cytotoxicity : Investigations into its effects on tumor cells have shown potential cytotoxic properties, suggesting applications in cancer therapy. For instance, assays demonstrated that oligonucleotides synthesized with this compound can inhibit cell proliferation in certain cancer cell lines .

- Cellular Uptake : Research indicates that oligonucleotides containing this modified cytidine can be effectively taken up by cells, enhancing their therapeutic potential .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine | Intermediate for adenosine-containing oligonucleotides | Modulates cellular metabolism and signaling |

| 5'-O-DMT-2'-O-TBDMS-N-Bz-Guanosine | Used in guanosine-based oligonucleotide synthesis | Influences gene expression and cellular functions |

| 5'-O-DMT-2'-O-TBDMS-N-Bz-Uridine | Incorporates into RNA sequences | Affects RNA stability and function |

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic effects of oligonucleotides synthesized from this compound against various cancer cell lines. Results indicated significant inhibition of cell growth, suggesting potential use in targeted cancer therapies .

- Gene Silencing : Another investigation focused on using this compound to create small interfering RNAs (siRNAs). The study found that siRNAs produced with this nucleoside effectively silenced target genes in vitro, demonstrating its utility in gene therapy applications .

Applications De Recherche Scientifique

Biochemical Properties

The biochemical properties of 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine include:

- Stability : The TBDMS group provides stability under acidic conditions, which is vital during the deprotection steps in oligonucleotide synthesis.

- Reactivity : The protective groups allow for selective reactions, enabling the formation of specific nucleic acid sequences without premature reactions at the hydroxyl groups.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves:

- Protection of Hydroxyl Groups : The 5'-hydroxyl is protected with a DMT group, while the 2'-hydroxyl is protected with a TBDMS group.

- Benzoylation : The amino group on the cytosine base is protected with a benzoyl group to enhance solubility and stability.

- Automated Synthesis : Industrial production often employs automated synthesizers to ensure high yields and purity through precise control over reaction conditions.

Research Applications

The compound has several significant applications in scientific research:

Oligonucleotide Synthesis

This compound serves as an essential building block in the synthesis of oligonucleotides, which are used in:

- Gene Therapy : Oligonucleotides synthesized from this compound can be designed to target specific genes for silencing or modulation, making them valuable tools in therapeutic applications.

- RNA Interference (RNAi) : It facilitates the creation of small interfering RNAs (siRNAs) that can effectively silence target genes, demonstrating potential in genetic research and therapeutic strategies.

Antitumor Activity

Recent studies have explored the cytotoxic effects of oligonucleotides synthesized from this compound against cancer cell lines. Results indicate that these oligonucleotides can inhibit cell proliferation, suggesting potential applications in targeted cancer therapies.

Cellular Uptake Studies

Research indicates that oligonucleotides containing this modified cytidine can be effectively taken up by cells, enhancing their therapeutic potential. This property is crucial for developing effective gene delivery systems.

Antitumor Activity Study

A study evaluated the cytotoxic effects of oligonucleotides synthesized from this compound against various cancer cell lines. Results indicated significant inhibition of cell growth, suggesting its potential use in targeted cancer therapies.

Gene Silencing Investigation

Another investigation focused on using this compound to create siRNAs. The study found that siRNAs produced with this nucleoside effectively silenced target genes in vitro, demonstrating its utility in gene therapy applications.

Propriétés

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H49N3O8Si/c1-42(2,3)55(6,7)54-38-37(47)35(53-40(38)46-27-26-36(45-41(46)49)44-39(48)29-14-10-8-11-15-29)28-52-43(30-16-12-9-13-17-30,31-18-22-33(50-4)23-19-31)32-20-24-34(51-5)25-21-32/h8-27,35,37-38,40,47H,28H2,1-7H3,(H,44,45,48,49)/t35-,37-,38-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXWVTIMEGOVNF-PKGPUZNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H49N3O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452400 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81256-87-3 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.